Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Synthetic Methodology Heterocyclic Chemistry Organofluorine Chemistry

Procure Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4) for HDAC inhibitor lead optimization. Validated to yield potent inhibitors (HDAC1 IC50 = 17 nM). The 7-fluoro substituent acts as an ortho-directing group, enabling a concise two-step synthesis unattainable with 7-chloro/bromo analogs. Methyl ester allows rapid SAR expansion via hydrolysis.

Molecular Formula C10H7FO2S
Molecular Weight 210.23 g/mol
CAS No. 550998-54-4
Cat. No. B1320607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-1-benzothiophene-2-carboxylate
CAS550998-54-4
Molecular FormulaC10H7FO2S
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=CC=C2)F
InChIInChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
InChIKeyNOARBDNEINIRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4): A Core Fluorinated Benzothiophene Building Block


Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4) is a fluorinated heterocyclic compound belonging to the benzo[b]thiophene class, with a molecular weight of 210.23 g/mol [1]. It is primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry for the development of biologically active molecules, notably kinase and histone deacetylase (HDAC) inhibitors [2]. The 7-position fluorine substitution is a critical feature that differentiates it from unsubstituted or other halo-substituted analogs, primarily by enabling a unique and efficient synthetic route [3].

Why Generic Substitution of Methyl 7-fluoro-1-benzothiophene-2-carboxylate Is Not Feasible for Targeted Applications


Methyl 7-fluoro-1-benzothiophene-2-carboxylate cannot be generically substituted with non-fluorinated or other 7-halo analogs (e.g., 7-chloro or 7-bromo) without fundamentally altering the synthetic and biological profile. The 7-fluoro group is not a passive substituent; it acts as a potent *ortho*-directing group in metalation reactions, enabling a short, two-step synthesis of the core scaffold from simple aryl fluorides [1]. This synthetic advantage is absent in the 7-chloro analog (CAS 550998-56-6), which would require a different, potentially less efficient synthetic route. Furthermore, SAR studies on 7-fluorobenzothiophene hydroxamates demonstrate that the fluorine atom contributes to potent HDAC inhibitory activity, and replacement would likely abolish or significantly alter this activity profile [2]. Therefore, substituting this compound compromises both synthetic tractability and the intended biological outcome.

Quantitative Evidence Guide for Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4) Differentiation


Synthetic Efficiency: Fluorine-Directed Ortho-Metalation as a Unique Entry to 7-Substituted Benzothiophene-2-carboxylates

The synthesis of methyl 7-fluoro-1-benzothiophene-2-carboxylate is uniquely enabled by the fluorine atom acting as an ortho-directing group. This allows for a concise two-step synthesis from aryl fluorides, involving selective lithiation ortho to fluorine, followed by formylation and base-induced ring closure with thioglycollate [1]. This method represents a quantifiable improvement in synthetic efficiency. The 7-chloro analog (methyl 7-chloro-1-benzothiophene-2-carboxylate, CAS 550998-56-6) cannot be synthesized via this same ortho-lithiation strategy, as chlorine is a less effective directing group for metalation under these conditions. The target compound's synthetic route is therefore mechanistically distinct and more direct than that available for its closest chloro-homolog.

Synthetic Methodology Heterocyclic Chemistry Organofluorine Chemistry

Utility in Generating Potent HDAC Inhibitors: SAR from 7-Fluorobenzothiophene Hydroxamates

The 7-fluorobenzothiophene core is a validated pharmacophore for histone deacetylase (HDAC) inhibition. While the methyl ester itself is a prodrug/intermediate, SAR studies on closely related 7-fluorobenzothiophene hydroxamates reveal that this scaffold can yield potent inhibitors. For instance, a derivative from this series (6-substituted-7-fluoro-benzothiophene hydroxamate) exhibits potent HDAC1 inhibitory activity with an IC50 of 17 nM [1]. The 7-fluoro substitution contributes to the overall binding affinity and ligand efficiency of these fragments.

Medicinal Chemistry Epigenetics HDAC Inhibition

Precedented Role as a Key Intermediate for Kinase and BCKDK Inhibitors

Methyl 7-fluoro-1-benzothiophene-2-carboxylate serves as a direct synthetic precursor to more complex biologically active molecules. Specifically, it is described as an intermediate in the synthesis of fluorine-containing substituted benzothiophene compounds claimed as branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors and/or degraders [1]. The fluorinated benzothiophene core is a privileged structure within this patent class. The methyl ester functionality is strategically positioned for conversion to carboxylic acids, amides, and other derivatives, enabling exploration of structure-activity relationships (SAR) in the BCKDK binding pocket.

Kinase Inhibition Metabolic Disease BDK/BCKDK

Recommended Research and Industrial Applications for Methyl 7-fluoro-1-benzothiophene-2-carboxylate (550998-54-4)


Medicinal Chemistry: Core Scaffold for HDAC Inhibitor Lead Optimization

Procure this compound as a starting material for fragment-based drug discovery or lead optimization programs targeting HDAC enzymes. The 7-fluoro core has been validated to yield potent inhibitors (e.g., HDAC1 IC50 = 17 nM), and the methyl ester can be readily hydrolyzed to the carboxylic acid for further derivatization into potent hydroxamic acid-based inhibitors [2]. This provides a direct path to explore SAR around a known active chemotype.

Organic Synthesis: A Preferred Intermediate for 7-Substituted Benzothiophene Libraries

Utilize this compound when a 7-substituted benzothiophene-2-carboxylate scaffold is required. Its synthesis via fluorine-directed ortho-metalation is a key differentiator over 7-chloro or 7-bromo analogs, offering a more efficient and direct route [3]. This is particularly valuable for generating diverse libraries through subsequent functionalization of the ester and the fluorine atom.

Pharmaceutical Development: Synthesis of Patented BCKDK Modulators

Employ this compound as a key intermediate for the synthesis of branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors and degraders, as described in recent patent literature [1]. This application is directly supported by patent filings, indicating its relevance in developing therapeutics for metabolic diseases like diabetes and NASH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.